molecular formula C10H6Cl2N2O2 B11858764 8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one

8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one

Cat. No.: B11858764
M. Wt: 257.07 g/mol
InChI Key: VEPHFRNTWBOFJN-UHFFFAOYSA-N
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Description

8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one is a synthetic organic compound that belongs to the class of naphthalenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the naphthalene ring.

    Amination: Substitution of a hydrogen atom with an amino group.

    Hydroxylation: Introduction of a hydroxyl group.

    Imination: Formation of the imino group.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the imino group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new therapeutic agents.

Industry

    Materials Science: Utilization in the production of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenone Derivatives: Compounds with similar core structures but different functional groups.

    Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.

Uniqueness

The unique combination of amino, chloro, hydroxy, and imino groups in 8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one might confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

8-amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H6Cl2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2

InChI Key

VEPHFRNTWBOFJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N)C=C(C2=O)Cl)C(=C1Cl)O)N

Origin of Product

United States

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